molecular formula C27H25FN2O5 B2605209 N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide CAS No. 1207047-31-1

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2605209
CAS RN: 1207047-31-1
M. Wt: 476.504
InChI Key: PWWWJVYJTTVEGH-UHFFFAOYSA-N
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Description

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide, also known as EFQ or EFQ-1, is a novel compound with potential therapeutic applications. EFQ has been studied extensively in recent years due to its unique chemical structure and promising biological activities.

Scientific Research Applications

Carbohydrate Chemistry

The compound has been studied in carbohydrate chemistry due to its unique protecting group properties. Specifically, the 2-[(4-fluorophenyl)-sulfonyl]ethoxy carbonyl (Fsec) group has been designed, synthesized, and evaluated for protecting hydroxyl groups. The Fsec group can be readily prepared and used to protect hydroxyl groups, such as the unreactive 4-OH in a galactose building block. This protection strategy is crucial for glycoconjugate synthesis, where regioselectivity can be challenging due to multiple hydroxyl groups with varying reactivity .

Medicinal Chemistry

While specific studies on this compound are limited, its quinoline scaffold suggests potential applications in medicinal chemistry. Quinolines have gained importance due to their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Further investigations are warranted to explore the compound’s pharmacological potential .

Histone Deacetylase Inhibition

A related compound, N4-(2-amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide , was designed as a selective degrader of histone deacetylase-3 (HDAC3) . HDAC inhibitors play a crucial role in epigenetic regulation and cancer therapy. Although not directly studied for the compound , this related structure highlights the potential for HDAC inhibition .

Solid-Phase Synthesis

The Fmoc group, a close analogue of the Fsec group, is widely used in solid-phase peptide synthesis. While not directly related to the compound, this knowledge informs us about the feasibility of solid-phase synthesis for similar structures. Solid-phase synthesis simplifies purification steps and streamlines the overall process, making it an attractive approach for drug discovery .

properties

IUPAC Name

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O5/c1-5-35-23-15-22(16-6-8-18(28)9-7-16)30-21-11-10-19(14-20(21)23)29-27(31)17-12-24(32-2)26(34-4)25(13-17)33-3/h6-15H,5H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWWJVYJTTVEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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